6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] 6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC19948635
InChI: InChI=1S/C10H11ClN2O/c11-9-3-8-7(5-13-9)4-10(14-8)1-2-12-6-10/h3,5,12H,1-2,4,6H2
SMILES:
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol

6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine]

CAS No.:

Cat. No.: VC19948635

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] -

Specification

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
IUPAC Name 6-chlorospiro[3H-furo[3,2-c]pyridine-2,3'-pyrrolidine]
Standard InChI InChI=1S/C10H11ClN2O/c11-9-3-8-7(5-13-9)4-10(14-8)1-2-12-6-10/h3,5,12H,1-2,4,6H2
Standard InChI Key ACCMHOBJQNATIT-UHFFFAOYSA-N
Canonical SMILES C1CNCC12CC3=CN=C(C=C3O2)Cl

Introduction

Chemical Architecture and Structural Characterization

The core structure of 6-chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] consists of two heterocyclic rings: a furo[3,2-c]pyridine system and a pyrrolidine ring connected through a spiro carbon atom (Figure 1). The furopyridine component features an oxygen-containing furan ring fused to a pyridine, while the pyrrolidine introduces a saturated five-membered nitrogen ring. The chlorine atom at position 6 on the pyridine ring enhances electrophilic reactivity and influences intermolecular interactions .

Crystallographic and Spectroscopic Validation

While X-ray diffraction data for this specific compound are unavailable, analogous spiro systems demonstrate planar furopyridine rings with dihedral angles of 5–15° relative to the pyrrolidine . For example, in structurally similar spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives, single-crystal analyses confirmed spiro junction geometries with bond lengths of 1.54–1.58 Å for the shared carbon . Spectroscopic characterization of related compounds reveals distinct NMR patterns:

  • ¹H NMR: Protons adjacent to the spiro carbon exhibit deshielding (δ 4.8–5.2 ppm), while pyrrolidine methyl groups resonate at δ 2.3–2.7 ppm .

  • ¹³C NMR: The spiro carbon typically appears near δ 95–105 ppm, with carbonyl carbons in fused systems around δ 165–175 ppm .

  • IR Spectroscopy: Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-Cl (550–600 cm⁻¹) are diagnostic .

Electrocatalytic Synthesis and Reaction Optimization

The synthesis of spiro compounds like 6-chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] may leverage multicomponent electrocatalytic strategies pioneered for related frameworks . Key steps involve:

Reaction Components and Conditions

  • Starting Materials:

    • 6-Chlorofuro[3,2-c]pyridine carbaldehyde

    • Pyrrolidine enamine derivatives

    • Halide mediators (e.g., NaI, KBr)

  • Electrolytic Setup:

    • Undivided cell with graphite anode/iron cathode

    • Current density: 50 mA/cm²

    • Solvent: Methanol or ethanol

Mechanistic Pathway

  • Knoevenagel Condensation: Aldehyde and enamine form a conjugated intermediate.

  • Michael Addition: Nucleophilic attack by a heterocyclic component (e.g., pyrrolidine derivative).

  • Electrochemical Cyclization: Halide-mediated oxidation generates reactive iodonium species, facilitating spiro ring closure .

Table 1: Optimization Parameters for Spiro Compound Synthesis

ParameterOptimal ValueYield Impact
Current Density50 mA/cm²Maximizes cyclization efficiency
Electricity Passed2.8 F/mol82% yield in analogous systems
SolventMethanolEnhances solubility of intermediates
Temperature20°CMinimizes side reactions

Therapeutic Applications and Molecular Docking

While direct pharmacological data for 6-chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] are absent, molecular docking studies on related spiro compounds suggest broad therapeutic potential:

Target Identification

  • Kinase Inhibition: Spiro frameworks exhibit high affinity for ATP-binding pockets in kinases (e.g., CDK4/6, EGFR) .

  • Neurotransmitter Receptors: Pyrrolidine moieties may interact with dopaminergic and serotonergic receptors .

Table 2: Predicted Binding Affinities for Analogous Spiro Compounds

Target ProteinBinding Energy (kcal/mol)Reference
CDK6-9.2 ± 0.3
EGFR (T790M mutant)-8.7 ± 0.4
5-HT2A Receptor-7.9 ± 0.2

Comparative Analysis with Related Spiro Systems

6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] shares synthetic and functional parallels with:

  • Spiro[furo[3,2-c]pyran-2,5′-pyrimidines]: Electrocatalytic synthesis yields (73–82%) , similar to projected yields for the target compound.

  • Spiro-oxazolones: Patent literature highlights antimicrobial and anticancer activities , suggesting possible overlap in applications.

Future Research Directions

  • Synthetic Scalability: Optimize electrocatalytic protocols for gram-scale production.

  • In Vitro Profiling: Evaluate cytotoxicity, kinase inhibition, and CNS penetration.

  • Crystallographic Studies: Resolve 3D structure to guide drug design.

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